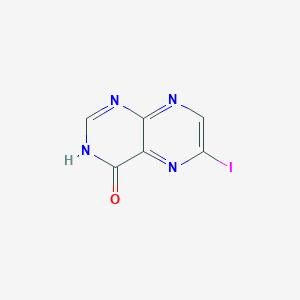
6-Iodopteridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodopteridin-4-ol is a chemical compound belonging to the pteridine family, characterized by the presence of an iodine atom at the 6th position and a hydroxyl group at the 4th position of the pteridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodopteridin-4-ol typically involves the iodination of pteridin-4-ol. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a moderate level to ensure the selective iodination of the pteridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodopteridin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the 4th position can be oxidized to a ketone or reduced to a methyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pteridines, ketones, and reduced derivatives, which can be further utilized in various chemical syntheses.
Aplicaciones Científicas De Investigación
6-Iodopteridin-4-ol has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex pteridine derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pteridines.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Iodopteridin-4-ol involves its interaction with specific molecular targets, such as enzymes that utilize pteridine cofactors. The iodine atom and hydroxyl group play crucial roles in binding to the active sites of these enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloropteridin-4-ol
- 6-Bromopteridin-4-ol
- 6-Fluoropteridin-4-ol
Uniqueness
6-Iodopteridin-4-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it a valuable compound for studying steric and electronic effects in chemical and biological systems.
Propiedades
Número CAS |
1260859-55-9 |
|---|---|
Fórmula molecular |
C6H3IN4O |
Peso molecular |
274.02 g/mol |
Nombre IUPAC |
6-iodo-3H-pteridin-4-one |
InChI |
InChI=1S/C6H3IN4O/c7-3-1-8-5-4(11-3)6(12)10-2-9-5/h1-2H,(H,8,9,10,12) |
Clave InChI |
JIHPWXFQJJWWFC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C2C(=O)NC=NC2=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



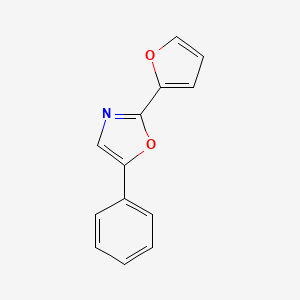
![[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B13088443.png)

![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13088453.png)
![Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13088456.png)

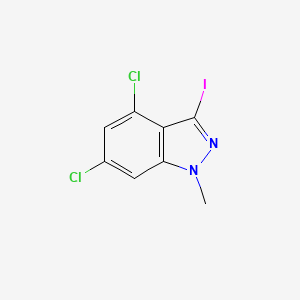
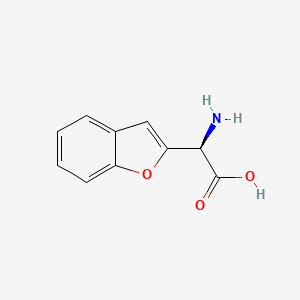
![8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13088467.png)
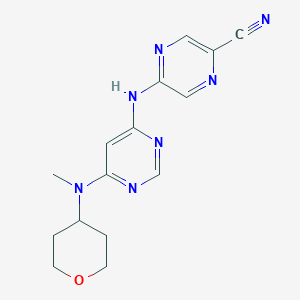
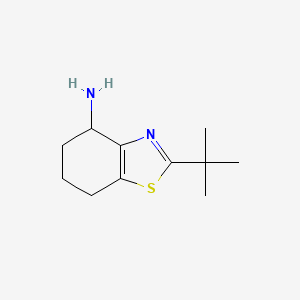
![8-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13088483.png)
![1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13088496.png)
